7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 7-position: A 4-bromophenyl group, contributing steric bulk and electron-withdrawing properties due to the bromine atom.
- 2-position: A 4-(3-methylphenyl)piperazin-1-yl substituent, introducing a flexible piperazine ring with a lipophilic 3-methylphenyl group.
The molecular formula is inferred as C23H22BrN4OS (molecular weight ≈ 481.4 g/mol), based on structural analogs like 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (C23H21FN4OS, 436.50 g/mol) .
Properties
IUPAC Name |
7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-15-3-2-4-18(13-15)27-9-11-28(12-10-27)23-25-20-19(14-30-21(20)22(29)26-23)16-5-7-17(24)8-6-16/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJVNWHGWUYXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1242913-08-1) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. The process often includes the formation of the thienopyrimidine scaffold followed by the introduction of the bromophenyl and piperazine moieties. For instance, a common synthetic route may involve:
- Formation of Thienopyrimidine Core : Utilizing appropriate precursors to construct the thienopyrimidine framework.
- Bromination : Introducing the bromine atom on the phenyl ring at the para position.
- Piperazine Functionalization : Attaching a piperazine group that is further substituted with a methylphenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including our compound of interest. In vitro assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation across various lines, including breast and lung cancer cells. For example, derivatives have shown IC50 values ranging from 10 to 30 µM against these cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial activity. Specifically, MIC values ranged from 15.62 to 250 µg/mL for related compounds . This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings often exhibit anxiolytic and antidepressant effects in animal models. Research indicates that similar thienopyrimidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of thienopyrimidine derivatives were synthesized and tested for their anticancer efficacy against several cancer cell lines. Among them, the compound demonstrated potent activity against MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones (up to 20 mm) at concentrations as low as 50 µg/disc, indicating promising antibacterial properties.
Comparative Biological Activity Table
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant antitumor properties. For instance, a study evaluated the inhibitory effects of related compounds on over 60 human tumor cell lines. Compounds structurally similar to 7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one demonstrated potent growth inhibition compared to standard chemotherapeutics like 5-fluorouracil .
Antidepressant and Anxiolytic Potential
The piperazine moiety in this compound has been linked to neuropharmacological effects. Compounds containing piperazine are often explored for their potential as antidepressants and anxiolytics. The presence of the 4-bromophenyl group may enhance interactions with serotonin receptors, suggesting potential applications in treating mood disorders .
Antimicrobial Properties
Research has also shown that thieno[3,2-d]pyrimidine derivatives possess antimicrobial activity. The compound's ability to inhibit various microbial strains makes it a candidate for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study published in Molecular Cancer Therapeutics reported that specific derivatives of thieno[3,2-d]pyrimidine exhibited IC50 values significantly lower than those of established chemotherapeutic agents across multiple cancer cell lines .
- Neuropharmacological Studies : Another investigation assessed the anxiolytic effects of piperazine-based compounds in animal models. The results indicated that modifications to the thieno[3,2-d]pyrimidine structure could lead to enhanced therapeutic profiles for anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thieno[3,2-d]pyrimidin-4-one derivatives:
Key Observations:
Substituent Effects: Bromophenyl vs. Piperazine Modifications: The 3-methylphenyl group in the target compound’s piperazine substituent introduces greater hydrophobicity than benzyl (in ) or fluorophenyl (in ) groups, which may influence receptor-binding kinetics .
Synthetic Approaches: The target compound likely shares synthetic routes with analogs, such as coupling enaminone intermediates (e.g., 3-aminothiophene derivatives) with bromophenyl or piperazine-containing reagents . Piperazine introduction typically involves nucleophilic substitution or reductive amination, as seen in compounds like 8-((4-phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one .
Conformational Analysis: The thieno[3,2-d]pyrimidin-4-one core’s puckering (ring non-planarity) is influenced by substituents. Bulkier groups like bromophenyl may induce slight distortions, affecting binding to flat enzymatic pockets .
Pharmacological Potential: Piperazine-containing analogs (e.g., ) are frequently explored for CNS applications due to their dopamine and serotonin receptor affinity. The target compound’s 3-methylphenyl-piperazine moiety could similarly target these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
